

# Application Notes and Protocols for Tuxobertinib Xenograft Mouse Model

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## Compound of Interest

Compound Name: Tuxobertinib

Cat. No.: B3025669

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These application notes provide a detailed protocol for a xenograft mouse model to evaluate the in vivo efficacy of **Tuxobertinib**, a potent and selective inhibitor of allosteric EGFR and HER2 oncogenic mutations.<sup>[1][2][3]</sup> This document is intended for researchers, scientists, and drug development professionals working in oncology and preclinical studies.

## Introduction

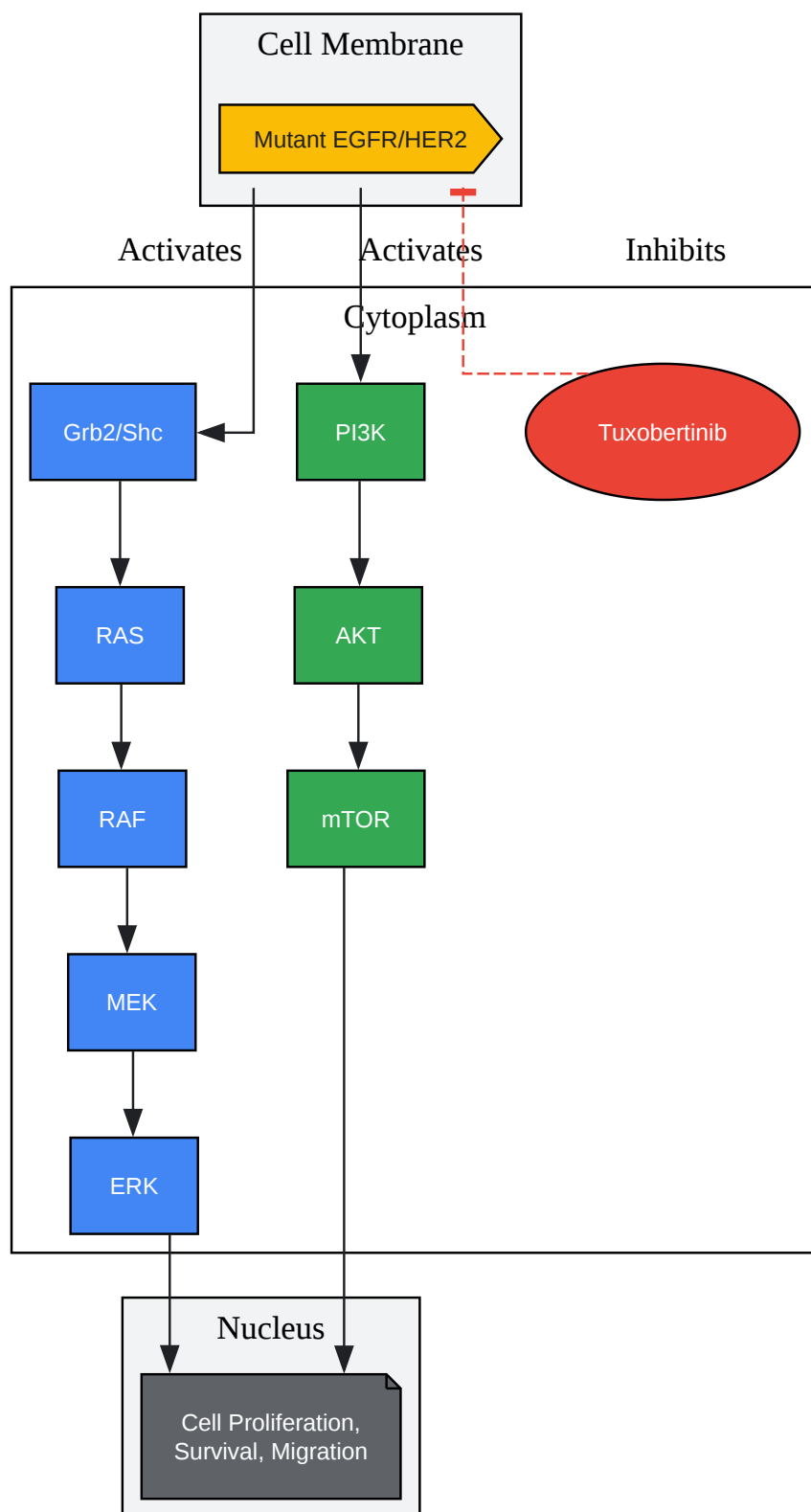
**Tuxobertinib** (formerly BDTX-189) is an orally bioavailable, irreversible small molecule inhibitor that selectively targets oncogenic allosteric mutations in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).<sup>[1][4]</sup> These mutations can act as oncogenic drivers in various solid tumors. **Tuxobertinib** was designed to spare wild-type EGFR, potentially leading to a better safety profile.<sup>[1]</sup> Preclinical studies have demonstrated its ability to induce dose-dependent regression of tumors harboring these specific mutations in xenograft models.<sup>[2][3]</sup>

This document outlines a detailed protocol for establishing a xenograft mouse model using a suitable cancer cell line with a relevant EGFR or HER2 allosteric mutation and for assessing the anti-tumor activity of **Tuxobertinib**.

## Signaling Pathway

**Tuxobertinib** inhibits the downstream signaling pathways activated by mutant EGFR and HER2. Ligand binding to these receptors leads to dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This phosphorylation creates docking sites for

adaptor proteins like Grb2 and Shc, which in turn activate key signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5][6] These pathways are crucial for cell proliferation, survival, and migration. By binding to the ATP-binding pocket of the mutant kinases, **Tuxobertinib** prevents their phosphorylation and subsequent activation of these downstream pathways, thereby inhibiting tumor growth.[5]



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## References

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